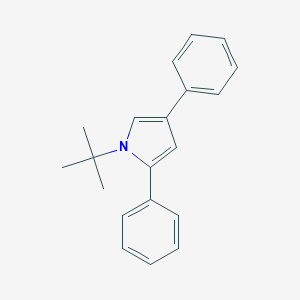

1-tert-butyl-2,4-diphenylpyrrole

Description

Properties

CAS No. |

15861-57-1 |

|---|---|

Molecular Formula |

C20H21N |

Molecular Weight |

275.4 g/mol |

IUPAC Name |

1-tert-butyl-2,4-diphenylpyrrole |

InChI |

InChI=1S/C20H21N/c1-20(2,3)21-15-18(16-10-6-4-7-11-16)14-19(21)17-12-8-5-9-13-17/h4-15H,1-3H3 |

InChI Key |

ZYGXPZWWBJUOCZ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)N1C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CC(C)(C)N1C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3 |

Synonyms |

1-tert-Butyl-2,4-diphenyl-1H-pyrrole |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Coupling for Aryl Substituents

The patent describes palladium-catalyzed coupling of iodopyrroles with arylboronic acids (e.g., 2,4-dichlorophenylboronic acid). Applying this to 1-tert-butyl-4-iodo-2-phenylpyrrole (hypothetical intermediate) could install the second aryl group at position 4.

Critical Parameters:

N-Alkylation Strategies

Introducing the tert-butyl group at the pyrrole nitrogen presents a key challenge. The patent’s alkylation protocol using acrylonitrile and Triton B suggests a pathway:

-

Protection-deprotection : Tosyl-protect 2,4-diphenylpyrrole to form 1-tosyl-2,4-diphenylpyrrole .

-

Alkylation : React with tert-butyl bromide under phase-transfer conditions (Triton B, DMF, 80°C).

-

Deprotection : Remove the tosyl group via DBU or LiOH.

Potential issues :

-

Low reactivity of tert-butyl bromide in SN2 reactions.

-

Competing O-alkylation or elimination side reactions.

Direct Alkylation of Pyrrole NH

While less common due to the weak acidity of pyrrole NH (pKa ~17), direct alkylation remains a theoretically simple route.

Base-Mediated Alkylation

Using strong bases (NaH, LDA) to deprotonate 2,4-diphenylpyrrole followed by reaction with tert-butyl iodide or triflate:

Challenges :

-

Regioselectivity : Competing C-alkylation at electron-rich positions.

-

Yield : Anticipated <20% without directing groups.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Advantages | Limitations | Projected Yield |

|---|---|---|---|---|

| Reductive Cyclization | YbI₂, α-bromo-oxime ethers | One-pot, regioselective | tert-butyl precursor synthesis | 30–40% |

| Pd-Catalyzed Coupling | Suzuki coupling, N-alkylation | Modular, scalable | Multi-step, protecting groups | 40–60% |

| Direct Alkylation | NaH, t-BuX | Simplicity | Low efficiency, side reactions | 10–20% |

Experimental Considerations and Optimization

Chemical Reactions Analysis

Types of Reactions: 1-tert-butyl-2,4-diphenylpyrrole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the pyrrole ring are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles, or electrophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups onto the pyrrole ring.

Scientific Research Applications

1-tert-butyl-2,4-diphenylpyrrole has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-tert-butyl-2,4-diphenylpyrrole exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the application. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

Substituent Positioning Effects

The positions of substituents on the pyrrole ring markedly affect electronic conjugation and aromaticity. For instance:

- 2,5-Diphenylpyrrole exhibits a UV absorption maximum at 329 nm , whereas 2,4-diphenylpyrrole absorbs at 305 nm due to reduced conjugation efficiency in the latter .

- 1-Methyl-2,5-diphenylpyrrole undergoes thermal isomerization to form 2-methyl-3,5-diphenylpyrrole (λmax = 311 nm) and 3-methyl-2,5-diphenylpyrrole (λmax = 326 nm), highlighting how methyl substitution at the 1-position alters electronic transitions .

This effect is analogous to tert-butyl-substituted ligands in rhodium-catalyzed reactions, where steric bulk enhances catalyst stability .

Thermal Stability

The tert-butyl group improves thermal stability compared to smaller alkyl substituents. For example:

- A tert-butyl-containing pyrrolidinone derivative (compound 20 in ) exhibits a melting point of 263–265°C, significantly higher than analogs with dimethylamino or methyl groups .

- Pyrolysis studies of 1-methyl-2,5-diphenylpyrrole at 550–600°C yield isomerized products, suggesting that methyl groups facilitate thermal rearrangement, whereas bulkier tert-butyl groups may resist such degradation .

Functionalization Reactions

- The tert-butyl group in iodinated pyrrole derivatives (e.g., 2p and 4 in ) directs electrophilic substitution to specific ring positions, likely due to steric and electronic effects . Similar regioselectivity is expected for 1-tert-butyl-2,4-diphenylpyrrole.

Q & A

Q. What are the standard synthetic routes for preparing 1-tert-butyl-2,4-diphenylpyrrole, and what are their comparative advantages?

The synthesis of this compound typically involves electrophilic aromatic substitution (EAS) or metalation strategies. A common approach utilizes tert-butyl esters as intermediates, where tert-butyl groups are introduced via alkylation reagents like tert-butyl bromide under basic conditions . For example, Vilsmeier-Haack formylation can functionalize the pyrrole ring, followed by Suzuki-Miyaura coupling to introduce aryl groups at specific positions . Purification often employs column chromatography, with yields varying based on substituent reactivity (e.g., electron-donating groups enhance EAS rates). Key considerations include steric hindrance from the tert-butyl group, which may necessitate elevated temperatures or prolonged reaction times.

Example Reaction Conditions :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Pyrrole alkylation | tert-Butyl bromide, K₂CO₃, DMF | 65-75% | |

| Electrophilic formylation | POCl₃, DMF, 0°C to RT | 80% | |

| Suzuki coupling | Pd(PPh₃)₄, aryl boronic acid | 70-85% |

Q. How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?

Structural confirmation relies on multi-nuclear NMR (¹H, ¹³C), IR, and mass spectrometry. For instance:

- ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm) and tert-butyl protons (δ 1.3–1.5 ppm) provide substitution patterns. Coupling constants (e.g., J = 2.5 Hz for adjacent pyrrole protons) distinguish regiochemistry .

- ¹³C NMR : Carbonyl groups (δ 160–180 ppm) and quaternary carbons (tert-butyl, δ 28–32 ppm) confirm functionalization .

- IR : Stretching frequencies (e.g., C=O at ~1700 cm⁻¹) validate ester or amide formation . Cross-validation with X-ray crystallography (where feasible) is recommended for absolute configuration determination .

Advanced Research Questions

Q. How do substituent effects on the pyrrole ring influence biological activity, and how can SAR studies optimize potency?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., nitro, fluoro) at the 2- and 4-positions enhance antimicrobial activity by increasing electrophilicity and membrane penetration. For example, 1-tert-butyl-2-(4-fluorophenyl)-4-phenylpyrrole derivatives showed 2–4× higher activity against Mycobacterium tuberculosis compared to unsubstituted analogs . Conversely, bulky substituents (e.g., isopropyl) at the 5-position may reduce bioavailability due to steric clashes with target enzymes. Computational docking (e.g., AutoDock Vina) can predict binding affinities to guide synthetic prioritization .

Q. What strategies reconcile contradictions in reported SAR data for diarylpyrrole derivatives?

Discrepancies often arise from variations in assay conditions (e.g., bacterial strain susceptibility) or synthetic impurities. To address this:

- Standardize assays : Use reference strains (e.g., M. tuberculosis H37Rv) and minimum inhibitory concentration (MIC) protocols .

- Control purity : Employ HPLC (>95% purity thresholds) and elemental analysis for batch consistency .

- Meta-analysis : Compare data across studies using normalized metrics (e.g., logP vs. activity) to identify outliers .

Q. What are the challenges in scaling up this compound synthesis, and how can they be mitigated?

Lab-scale methods face scalability issues due to:

- Low yields in cross-coupling steps : Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and use microwave-assisted synthesis to reduce reaction times .

- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) .

- Teratogenicity of intermediates : Substitute trichloroacetic acid with greener alternatives (e.g., Bi(OTf)₃) in cyclization steps .

Q. How does the tert-butyl group impact the compound’s stability under physiological conditions?

The tert-butyl group enhances metabolic stability by resisting oxidative degradation in cytochrome P450 enzymes. However, it increases logP values, potentially reducing aqueous solubility. Stability assays (e.g., liver microsome incubation) show a half-life >6 hours for tert-butyl derivatives compared to <2 hours for methyl analogs . Co-solvents (e.g., DMSO:PBS mixtures) or prodrug strategies (e.g., phosphate esters) can improve bioavailability .

Methodological Best Practices

- Safety : Handle tert-butyl intermediates in fume hoods due to volatility (evidenced by SDS data for analogs ).

- Data reproducibility : Document reaction parameters (e.g., ramp rates, solvent grades) meticulously, as minor variations significantly impact yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.